
2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Éthyl-6,6-diphényl-4H-1,3,4-oxadiazin-5(6H)-one est un composé hétérocyclique qui appartient à la famille des oxadiazines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Éthyl-6,6-diphényl-4H-1,3,4-oxadiazin-5(6H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction d’hydrazides avec des composés carbonylés en présence d’agents déshydratants.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Éthyl-6,6-diphényl-4H-1,3,4-oxadiazin-5(6H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en N-oxydes d’oxadiazine.
Réduction : Réduction du cycle oxadiazine pour former des amines.
Substitution : Réactions de substitution électrophile et nucléophile sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Utilisation d’oxydants tels que le peroxyde d’hydrogène ou les peracides.
Réduction : Utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique.
Substitution : Utilisation d’agents halogénants, de nucléophiles ou d’électrophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes d’oxadiazine, tandis que la réduction peut produire des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme un candidat médicament potentiel en raison de sa structure unique et de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 2-Éthyl-6,6-diphényl-4H-1,3,4-oxadiazin-5(6H)-one dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Éthyl-4H-1,3,4-oxadiazin-5(6H)-one : Manque les groupes diphényles.
6,6-Diphényl-4H-1,3,4-oxadiazin-5(6H)-one : Manque le groupe éthyle.
4H-1,3,4-Oxadiazin-5(6H)-one : Manque à la fois le groupe éthyle et les groupes diphényles.
Unicité
Le 2-Éthyl-6,6-diphényl-4H-1,3,4-oxadiazin-5(6H)-one est unique en raison de la présence à la fois de groupes éthyle et diphényles, ce qui peut conférer des propriétés chimiques et biologiques spécifiques non trouvées dans ses analogues plus simples.
Propriétés
Numéro CAS |
919110-44-4 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C17H16N2O2/c1-2-15-18-19-16(20)17(21-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20) |
Clé InChI |
NXCAEWKJJCJGKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


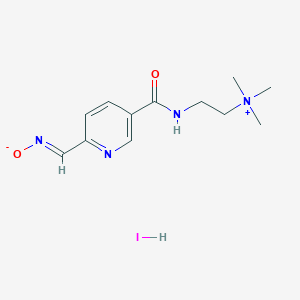
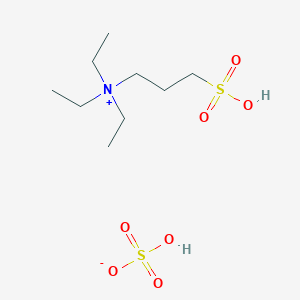
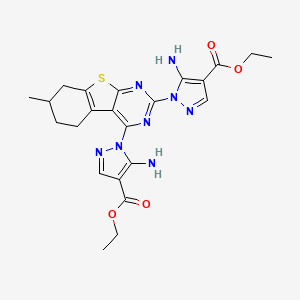
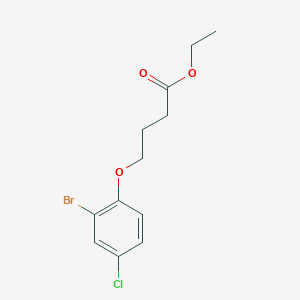
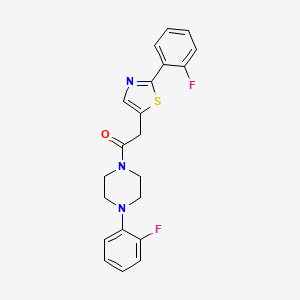
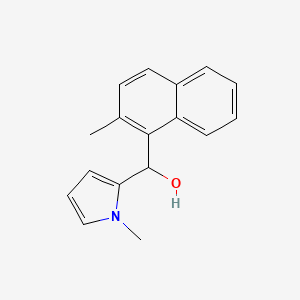
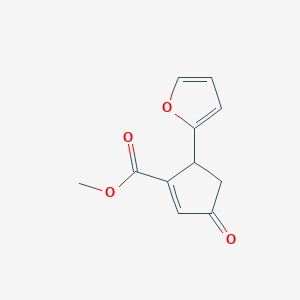
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)
![Ethyl [5-(2-chloropyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12632570.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12632586.png)
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
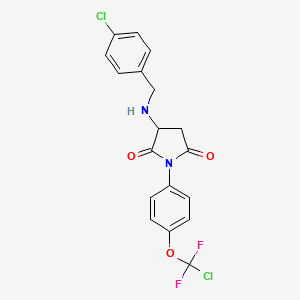
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
